(+)-Griseofulvin

stereochemistry antifungal activity enantioselectivity

Procure (+)-Griseofulvin (CAS 126-07-8), the stereochemically pure, biologically active enantiomer. The (−)-enantiomer, racemate, or epigriseofulvin exhibits negligible antifungal activity due to stereospecific microtubule binding. Essential for chiral HPLC validation, stability-indicating assays, and batch release testing. Serves as antifungal susceptibility comparator (MIC 1.28 μg/mL) and biofilm tolerance reference. Orthogonal tubulin inhibitor (Ka = 1.2×10⁴ M⁻¹) binding distinct from colchicine/vinblastine/taxol sites. ≥97% purity.

Molecular Formula C17H17ClO6
Molecular Weight 352.8 g/mol
Cat. No. B8114475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Griseofulvin
Molecular FormulaC17H17ClO6
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
InChIInChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m0/s1
InChIKeyDDUHZTYCFQRHIY-WNWIJWBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Griseofulvin: Stereochemically Defined Antifungal Active Pharmaceutical Ingredient for Procurement and Research Applications


(+)-Griseofulvin is the naturally occurring, biologically active stereoisomer of the antifungal agent griseofulvin, originally isolated from Penicillium species and now available as a synthetic, stereochemically pure compound. It functions as a microtubule assembly inhibitor that selectively disrupts fungal mitosis, and its therapeutic utility depends critically on the correct stereochemical configuration [1]. The compound is clinically indicated for dermatophyte infections of skin, hair, and nails caused by Trichophyton, Microsporum, and Epidermophyton species, with elimination half-life ranging from 9 to 24 hours following oral administration [2].

Why (+)-Griseofulvin Cannot Be Interchanged with Racemic, Epimeric, or Alternative Antifungal Agents Without Quantified Justification


Substitution of (+)-griseofulvin with its (−)-enantiomer, racemic mixture, or epigriseofulvin stereoisomers results in profound loss or complete abrogation of antifungal activity, as the microtubule binding interaction is stereospecific [1]. Furthermore, substitution with alternative antifungal classes such as azoles or allylamines introduces fundamentally different susceptibility profiles, particularly against emerging resistant dermatophyte strains including Trichophyton indotineae where griseofulvin MICs remain distinct from terbinafine and fluconazole [2]. Even within griseofulvin formulations, interchange between microsize and ultramicrosize products without dose adjustment leads to clinically significant differences in systemic exposure and urinary metabolite recovery, with repeated dosing amplifying these disparities [3].

(+)-Griseofulvin Evidence Guide: Quantified Differential Performance Against Key Comparators


Stereospecific Antifungal Activity: (+)-Griseofulvin vs. (−)-Enantiomer and Racemic Controls

The antifungal activity of (+)-griseofulvin is entirely stereospecific. In vitro chemotherapeutic evaluation demonstrated that (+)-griseofulvin activity is practically identical to that of the natural antibiotic, whereas the activity of the synthetic (−)-enantiomer is negligible [1]. This stereospecificity establishes that racemic or enantiomerically impure material will exhibit proportionally reduced antifungal potency, making stereochemical purity a critical procurement specification for any application requiring reproducible antifungal activity.

stereochemistry antifungal activity enantioselectivity

Comparative In Vitro Antifungal Potency: Griseofulvin vs. Azole Antifungals in Clinical Dermatophyte Isolates

In a study of 100 clinical dermatophyte isolates from five species tested according to CLSI M38-A2 methodology, griseofulvin demonstrated a geometric mean MIC of 1.28 μg/mL against the panel. This places griseofulvin intermediate in potency among 12 tested antifungals: less potent than luliconazole (geometric mean MIC 0.018 μg/mL), terbinafine (0.07 μg/mL), and itraconazole (0.183 μg/mL), but more potent than miconazole (2.34 μg/mL) and substantially more active than fluconazole (15.34 μg/mL) [1]. This quantified potency ranking enables rational selection among antifungal classes based on susceptibility testing requirements.

antifungal susceptibility MIC dermatophytes

Biofilm vs. Planktonic Susceptibility: Griseofulvin Differential Activity Relative to Azoles

Dermatophyte biofilms exhibit marked tolerance to antifungal agents compared to planktonic growth forms. In a comparative study of itraconazole, voriconazole, and griseofulvin against Trichophyton and Microsporum species, planktonic MIC values ranged from <0.0039 to 4 μg/mL for griseofulvin, 0.00195 to 0.25 μg/mL for itraconazole, and 0.00195 to 0.1225 μg/mL for voriconazole. Critically, a 50-fold increase in MIC was required to significantly reduce the metabolic activity (P < .05) of dermatophyte biofilms across all tested agents, indicating that biofilm tolerance is a class-wide phenomenon rather than agent-specific [1].

biofilm planktonic dermatophyte antifungal tolerance

Repeated-Dose Bioavailability: Ultramicrosize vs. Microsize Griseofulvin Formulations

Formulation particle size critically determines griseofulvin systemic exposure during repeated dosing. In a crossover study of healthy volunteers administered 500 mg microsize or 330 mg ultramicrosize griseofulvin for 6 days, urinary recovery of total 6-demethylgriseofulvin (6-DMG), the major metabolite, was 33.8% for the microsize formulation versus 53.6% for the ultramicrosize material [1]. Furthermore, bioavailability reduction upon repeated dosing compared to single-dose administration was more pronounced with the microsize formulation (36% reduction) than with ultramicrosize (17% reduction) [1].

bioavailability pharmacokinetics formulation urinary recovery

Mechanistic Differentiation: Griseofulvin Binding Site Distinct from Other Microtubule Inhibitors

Griseofulvin interacts with tubulin via a binding mechanism distinct from colchicine and other classical microtubule inhibitors. Fluorescence quenching assays established that griseofulvin binds to tubulin at one class of binding site with an affinity constant of 1.2 ± 0.19 × 10⁴ M⁻¹, and this binding is largely reversible [1]. Notably, griseofulvin does not increase the sulfhydryl titer of the tubulin-colchicine complex, confirming that the griseofulvin binding site is distinctly different from the colchicine binding site [1]. Subsequent work determined that the apparent Kd of griseofulvin for αβ tubulin is 91 μM, and removal of C-terminal domains via subtilisin treatment does not alter this binding affinity (Kd = 83 μM for subtilisin-treated tubulin), indicating the binding site resides distant from the C-terminal regulatory domains [2].

tubulin binding microtubule inhibition binding site mechanism of action

(+)-Griseofulvin: Optimal Research and Industrial Application Scenarios Based on Evidence-Differentiated Performance


Stereochemical Purity Verification and Chiral Reference Standard Procurement

Procurement of (+)-griseofulvin as a stereochemically defined reference standard is essential for analytical method development and quality control applications where enantiomeric purity directly determines antifungal activity. As established in Section 3, the (−)-enantiomer exhibits negligible antifungal activity [1], meaning that any chiral impurity will proportionally dilute bioactivity. Laboratories performing chiral HPLC method validation, stability-indicating assays, or batch release testing must procure stereochemically characterized (+)-griseofulvin to establish reliable purity specifications and ensure batch-to-batch consistency in antifungal potency measurements.

Susceptibility Testing Panel Reference Compound for Dermatophyte Antifungal Screening

Griseofulvin serves as a critical comparator in antifungal susceptibility testing panels due to its well-characterized MIC profile against clinical dermatophyte isolates. The geometric mean MIC of 1.28 μg/mL against 100 clinical isolates provides a benchmark for evaluating novel antifungal candidates [1]. Additionally, the biofilm susceptibility data showing 50-fold MIC increases across all tested agents [2] establishes griseofulvin as a validated reference for biofilm tolerance studies, enabling researchers to distinguish between agent-specific efficacy differences and class-wide biofilm tolerance phenomena.

Microtubule Dynamics Research Requiring Orthogonal Binding Site Tool Compound

Griseofulvin is uniquely suited as a microtubule inhibitor tool compound when experimental designs require binding site orthogonality to classical inhibitors. The compound binds to tubulin with Ka = 1.2 × 10⁴ M⁻¹ at a site distinct from colchicine, vinblastine, and taxol [1], and its binding affinity is unaffected by C-terminal domain removal (Kd = 91 μM vs. 83 μM) [2]. This mechanistic independence enables combinatorial studies of microtubule dynamics where additive or synergistic effects across distinct binding loci are being investigated, without the confounding factor of competitive binding site occupancy.

Formulation Development Requiring Validated Bioavailability Benchmarking

Pharmaceutical formulation scientists developing novel griseofulvin delivery systems must benchmark against established microsize and ultramicrosize pharmacokinetic profiles. The quantified urinary recovery differential (ultramicrosize 53.6% vs. microsize 33.8% total 6-DMG recovery after repeated dosing) [1] provides a validated comparator for assessing whether new formulation technologies (e.g., solid dispersions, nanoformulations, lipid-based systems) achieve meaningful bioavailability improvements beyond the established ultramicrosize baseline. This evidence enables go/no-go decisions in formulation screening based on objective pharmacokinetic superiority thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Griseofulvin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.